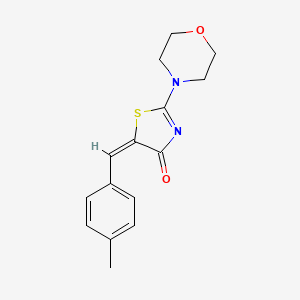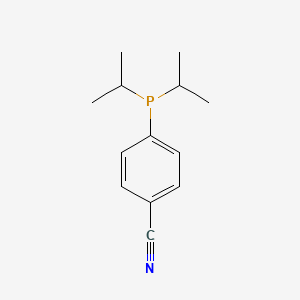![molecular formula C17H17IN2O3 B11102291 2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11102291.png)
2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, a hydrazide linkage, and an iodophenyl moiety. Its molecular formula is C17H17IN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of 2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE: This intermediate can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation Reaction: The hydrazide derivative is then reacted with 2-hydroxy-5-iodobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The iodine atom in the iodophenyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the hydrazide linkage can interact with nucleophilic residues. The iodophenyl moiety may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE: Lacks the iodophenyl moiety, resulting in different reactivity and binding properties.
2-HYDROXY-5-IODOBENZALDEHYDE: Contains the iodophenyl moiety but lacks the hydrazide linkage.
Uniqueness
2-(2,6-DIMETHYLPHENOXY)-N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and iodophenyl groups allows for versatile interactions in various applications.
Properties
Molecular Formula |
C17H17IN2O3 |
|---|---|
Molecular Weight |
424.23 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17IN2O3/c1-11-4-3-5-12(2)17(11)23-10-16(22)20-19-9-13-8-14(18)6-7-15(13)21/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChI Key |
LKMUOTARTRSWJT-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)I)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N'-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11102210.png)
![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102217.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11102226.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11102240.png)
![bis{4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11102242.png)
![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11102247.png)
![4-{4-[(1E)-1-(9H-fluoren-9-ylidenehydrazinylidene)ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11102252.png)


![1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B11102277.png)
![2-{[(E)-{2-hydroxy-5-[(E)-(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]phenyl}methylidene]amino}-4-methylphenol](/img/structure/B11102283.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-iodo-2-methylphenyl)acetamide]](/img/structure/B11102293.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11102306.png)
